Sarcosyl-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

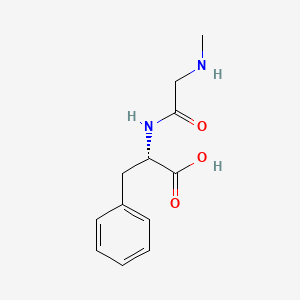

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

(2S)-2-[[2-(methylamino)acetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C12H16N2O3/c1-13-8-11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |

InChI Key |

ZAFCADKAZRAFFU-JTQLQIEISA-N |

Isomeric SMILES |

CNCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CNCC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sarcosyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for Sarcosyl-L-phenylalanine, a dipeptide derivative of significant interest in various scientific domains. The document details plausible experimental methodologies, presents quantitative data derived from analogous chemical processes, and visualizes the synthetic and purification workflows.

Synthesis of this compound

The synthesis of this compound (N-methylglycyl-L-phenylalanine) is typically achieved through a peptide coupling reaction. This involves the formation of an amide bond between the carboxyl group of sarcosine (N-methylglycine) and the amino group of L-phenylalanine. To ensure a high yield and prevent unwanted side reactions, protecting groups are often employed for the reactive functional groups not involved in the amide bond formation.

A common approach is solution-phase peptide synthesis, which offers flexibility and scalability. The general strategy involves activating the carboxylic acid of a protected sarcosine derivative and then reacting it with a protected L-phenylalanine derivative.

Experimental Protocol: Solution-Phase Synthesis

This protocol outlines a representative solution-phase synthesis of this compound using standard peptide coupling reagents.

Materials:

-

N-Boc-sarcosine

-

L-phenylalanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Trifluoroacetic acid (TFA)

-

Methanol (MeOH)

-

Lithium hydroxide (LiOH)

Procedure:

-

Activation of N-Boc-sarcosine: Dissolve N-Boc-sarcosine (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DCM. Stir the mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in DCM and add TEA (2.5 equivalents) to neutralize the hydrochloride salt. Filter the DCU from the activated N-Boc-sarcosine solution and add the filtrate to the L-phenylalanine methyl ester solution. Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Filter off any further DCU precipitate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Sarcosyl-L-phenylalanine methyl ester.

-

Boc Deprotection: Dissolve the protected dipeptide in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

-

Saponification (Ester Hydrolysis): Dissolve the resulting methyl ester in a mixture of methanol and water. Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Final Work-up and Isolation: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Synthesis Workflow Diagram

Caption: Solution-phase synthesis of this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and reagents. The two primary methods for purifying dipeptides are preparative high-performance liquid chromatography (HPLC) and recrystallization.

Experimental Protocol: Preparative HPLC

Preparative reverse-phase HPLC (RP-HPLC) is a highly effective method for obtaining high-purity this compound.

Instrumentation and Conditions:

-

Column: C18 silica column (e.g., 250 x 20 mm, 10 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes is a good starting point. The gradient should be optimized based on analytical HPLC of the crude product.

-

Flow Rate: 10-20 mL/min, depending on the column dimensions.

-

Detection: UV at 214 nm and 254 nm.

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B). Filter the solution through a 0.45 µm filter.

-

Injection and Fraction Collection: Inject the filtered sample onto the equilibrated preparative HPLC column. Collect fractions as the main product peak elutes.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final product as a white, fluffy solid.

Experimental Protocol: Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Procedure:

-

Solvent Screening: Test the solubility of the crude this compound in various solvents (e.g., water, ethanol, methanol, isopropanol, and their mixtures) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

-

Recrystallization: Dissolve the crude product in a minimal amount of the chosen hot solvent or solvent mixture. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Purification Workflow Diagram

Caption: General purification workflows for this compound.

Quantitative Data

The following table summarizes expected quantitative data for the synthesis and purification of this compound, based on typical yields and purities reported for similar dipeptide syntheses.[1][2] It is important to note that actual results may vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Solution-Phase Synthesis | Preparative HPLC | Recrystallization |

| Yield | 70-90% (crude) | 50-70% (from crude) | 60-80% (from crude) |

| Purity | 60-80% | >98% | >95% |

| Reaction Time | 12-24 hours | 1-2 hours per run | 4-12 hours |

Hypothesized Signaling Pathway

Currently, there is no specific research detailing the signaling pathways directly modulated by this compound. However, based on the known biological activities of its constituent amino acids, a hypothesized pathway can be proposed. Sarcosine is a known co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of the glycine transporter 1 (GlyT1). L-phenylalanine is a precursor for the synthesis of neurotransmitters like dopamine and can influence the mTOR signaling pathway.

The following diagram illustrates a hypothesized signaling pathway where this compound could potentially exert its effects in a neuronal context. This is a theoretical model and requires experimental validation.

Caption: Hypothesized neuronal signaling pathway for this compound.

References

An In-Depth Technical Guide to Sarcosyl-L-phenylalanine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine and the N-methylated amino acid sarcosine, is a compound of interest in various scientific disciplines. Its unique structure, combining the aromaticity of phenylalanine with the modified amino group of sarcosine, imparts specific chemical characteristics that are relevant in fields ranging from biochemistry to drug development. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, supported by available data and methodologies.

Chemical Structure

This compound, also known as N-(N-methylglycyl)-L-phenylalanine, is formed through a peptide bond between the carboxyl group of sarcosine (N-methylglycine) and the amino group of L-phenylalanine.

The chemical structure of this compound is characterized by the presence of a benzyl side chain from the L-phenylalanine residue and an N-methylated secondary amine from the sarcosine moiety. This N-methylation prevents the formation of a hydrogen bond at this position, which can influence the molecule's conformational flexibility and its interactions with biological targets. The stereochemistry at the alpha-carbon of the phenylalanine residue is retained as the L-configuration, which is crucial for its biological recognition and activity.

Physicochemical Properties

Quantitative data for this compound is not widely available in public databases. The following table summarizes the known properties of this compound and its constituent amino acids, L-phenylalanine and Sarcosine, for comparative purposes. The properties of N-acyl amino acids, a class of molecules to which this compound belongs, are also included to provide context.[1]

| Property | This compound | L-Phenylalanine | Sarcosine | General N-Acyl Amino Acids |

| Molecular Formula | C₁₂H₁₆N₂O₃[2] | C₉H₁₁NO₂[3] | C₃H₇NO₂ | Variable |

| Molecular Weight | 236.27 g/mol [2] | 165.19 g/mol [3] | 89.09 g/mol | Variable |

| CAS Number | 17123-28-3[2] | 63-91-2[3] | 107-97-1 | Variable |

| Melting Point | Data not available | 283 °C (decomposes)[3] | 208-212 °C[4] | Generally high, crystalline solids[1] |

| Solubility in Water | Data not available | Soluble[5][6] | Soluble (89.09 g/L at 20 °C)[4] | Varies with acyl chain length and amino acid residue |

| pKa (α-carboxyl) | Data not available | 1.83 | 2.23 | Typically around 2-3 |

| pKa (α-amino) | Data not available | 9.13 | 10.01 | Typically around 9-10 |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily accessible literature. However, general methodologies for the synthesis of N-acylated amino acids and peptides can be adapted.

Synthesis

A common method for the synthesis of N-acylated amino acids like this compound involves the coupling of the N-protected sarcosine with the L-phenylalanine ester, followed by deprotection.

Illustrative Synthetic Workflow:

Methodology:

-

Protection of Sarcosine: The amino group of sarcosine is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent self-coupling.

-

Esterification of L-Phenylalanine: The carboxyl group of L-phenylalanine is esterified, for example, by reaction with thionyl chloride in methanol, to form the methyl ester.

-

Peptide Coupling: The N-protected sarcosine is activated with a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and then reacted with the L-phenylalanine ester to form the protected dipeptide.

-

Deprotection: The protecting groups on the N-terminus and C-terminus are removed under appropriate conditions (e.g., acidolysis for the Boc group and saponification for the ester group) to yield the final product, this compound.

Purification and Analysis

Purification of the synthesized this compound is typically achieved using chromatographic techniques.

Purification and Analysis Workflow:

References

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sarcosine - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. sepax-tech.com.cn [sepax-tech.com.cn]

Spectroscopic analysis of Sarcosyl-L-phenylalanine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Sarcosyl-L-phenylalanine. It details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines standardized experimental protocols for acquiring this data, and presents visual workflows for these analytical techniques. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this N-methylated amino acid derivative.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on the known spectroscopic features of its constituent moieties: sarcosine and L-phenylalanine. These predictions provide a baseline for the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | 7.20 - 7.40 | Multiplet | Protons on the phenyl ring of the phenylalanine moiety. |

| α-H (Phe) | ~4.5 - 4.7 | Doublet of Doublets | Alpha-proton of the phenylalanine residue, coupled to the adjacent NH and CH₂ protons. |

| β-CH₂ (Phe) | ~3.0 - 3.3 | Multiplet | Beta-protons of the phenylalanine residue, diastereotopic. |

| N-CH₂ (Sar) | ~3.5 - 3.7 | Singlet | Protons of the methylene group in the sarcosine moiety. |

| N-CH₃ (Sar) | ~2.7 - 2.9 | Singlet | Protons of the N-methyl group in the sarcosine moiety. |

| NH (Amide) | ~8.0 - 8.5 | Doublet | Amide proton, coupling with the α-H of phenylalanine. Position can be solvent and concentration dependent. |

| COOH | >10 | Broad Singlet | Carboxylic acid proton, may be broad and exchangeable with solvent. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Amide) | 170 - 175 | |

| C=O (Carboxyl) | 175 - 180 | |

| Aromatic C (Quaternary) | 135 - 140 | |

| Aromatic C-H | 125 - 130 | |

| α-C (Phe) | 55 - 60 | |

| β-C (Phe) | 35 - 40 | |

| N-CH₂ (Sar) | 50 - 55 | |

| N-CH₃ (Sar) | 35 - 40 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | |

| N-H (Amide) | 3250 - 3350 | Medium | |

| C-H (Aromatic) | 3000 - 3100 | Medium | |

| C-H (Aliphatic) | 2850 - 3000 | Medium | |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | |

| C=O (Amide I) | 1630 - 1680 | Strong | |

| N-H bend (Amide II) | 1510 - 1570 | Medium | |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound

| Ion | Formula | Predicted m/z | Notes |

| [M+H]⁺ | C₁₂H₁₇N₂O₃⁺ | 237.1234 | Protonated molecular ion. |

| [M+Na]⁺ | C₁₂H₁₆N₂O₃Na⁺ | 259.1053 | Sodiated adduct. |

| [M-H]⁻ | C₁₂H₁₅N₂O₃⁻ | 235.1088 | Deprotonated molecular ion. |

| Fragment | C₉H₁₀NO₂⁺ | 164.0601 | Loss of the sarcosine methylene and N-methyl groups. |

| Fragment | C₉H₁₀N⁺ | 132.0808 | Further loss of the carboxyl group from the phenylalanine moiety. |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C{¹H} NMR spectrum (proton-decoupled).

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum.

-

Typical parameters: 4 cm⁻¹ resolution, 16-32 scans, spectral range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture. A small amount of formic acid or ammonium hydroxide can be added to promote ionization.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire data in both positive and negative ion modes.

-

Obtain a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.

-

-

Data Analysis: Analyze the spectra to determine the accurate mass of the molecular ion and identify the major fragment ions. Compare the observed masses with the theoretical values.

Visualized Workflows

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FTIR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

The Critical Micelle Concentration of N-Lauroylsarcosine in the Presence of L-Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N-Lauroylsarcosine (Sarkosyl) and its Micellization

N-Lauroylsarcosine, commonly known as Sarkosyl, is an anionic surfactant derived from sarcosine, a natural amino acid. It consists of a hydrophobic 12-carbon lauroyl tail and a hydrophilic N-methylglycinate headgroup. In aqueous solutions, surfactant monomers self-assemble into spherical structures called micelles above a certain concentration known as the critical micelle concentration (CMC). This aggregation is a spontaneous process driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic tails and water molecules.

The CMC is a fundamental parameter that characterizes the self-assembly behavior of surfactants. Below the CMC, Sarkosyl exists predominantly as monomers, while above the CMC, it forms micelles in equilibrium with the monomers. The CMC of Sarkosyl in pure water is approximately 13 mM, but this value can be influenced by various factors, including temperature, pH, and the presence of counter-ions and other solutes.[1] For instance, in a 20 mM phosphate buffer at pH 7.9, the CMC of Sarkosyl is reduced to 6.2 mM due to the increased concentration of counter-ions (Na+), which shield the electrostatic repulsion between the anionic headgroups and promote micelle formation.[1]

The Influence of L-Phenylalanine on Micellization

The addition of amino acids to surfactant solutions can significantly alter their micellization behavior. The effect of an amino acid on the CMC of an anionic surfactant like Sarkosyl depends on the nature of the amino acid's side chain and the solution pH. L-phenylalanine is an aromatic amino acid with a hydrophobic benzyl side chain.

It is generally observed that the hydrophobicity of the amino acid side chain plays a crucial role in its interaction with surfactants.[2] Hydrophobic interactions between the phenyl group of L-phenylalanine and the hydrophobic core of the Sarkosyl micelles are expected. This interaction can stabilize the micelles, leading to a decrease in the CMC. The amino acid can act as a "co-solute" that partitions into the micellar structure.

However, the overall effect can be complex. At a neutral pH, L-phenylalanine exists primarily as a zwitterion. The electrostatic interactions between the charged groups of the amino acid and the anionic headgroup of Sarkosyl could also play a role. Studies on other anionic surfactants have shown that amino acids can either increase or decrease the CMC depending on the specific interactions.[3] Therefore, empirical determination of the CMC of Sarkosyl in the presence of L-phenylalanine is essential.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for the critical micelle concentration of N-Lauroylsarcosine in the presence of varying concentrations of L-phenylalanine has not been published. To facilitate future research in this area, the following table is provided as a template for presenting such data once it is experimentally determined.

| L-Phenylalanine Concentration (mM) | Temperature (°C) | pH | Method | Critical Micelle Concentration (mM) |

| 0 (Control) | 25 | 7.4 | Tensiometry | To be determined |

| X | 25 | 7.4 | Tensiometry | To be determined |

| Y | 25 | 7.4 | Tensiometry | To be determined |

| Z | 25 | 7.4 | Tensiometry | To be determined |

| 0 (Control) | 25 | 7.4 | Conductometry | To be determined |

| X | 25 | 7.4 | Conductometry | To be determined |

| Y | 25 | 7.4 | Conductometry | To be determined |

| Z | 25 | 7.4 | Conductometry | To be determined |

| 0 (Control) | 25 | 7.4 | Fluorescence | To be determined |

| X | 25 | 7.4 | Fluorescence | To be determined |

| Y | 25 | 7.4 | Fluorescence | To be determined |

| Z | 25 | 7.4 | Fluorescence | To be determined |

Experimental Protocols for CMC Determination

The following are detailed methodologies for determining the CMC of Sarkosyl in the presence of L-phenylalanine.

Surface Tensiometry

Principle: Surface tension measurements are a classic method for determining the CMC of surfactants.[4] Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a decrease in surface tension with increasing concentration. Above the CMC, the interface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the concentration at which the sharp break in the surface tension versus log(concentration) plot occurs.

Apparatus:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Temperature-controlled sample vessel

-

Magnetic stirrer and stir bar

-

Micropipettes

Procedure:

-

Prepare a stock solution of N-Lauroylsarcosine (e.g., 100 mM) in the desired aqueous buffer containing a fixed concentration of L-phenylalanine.

-

Prepare a series of dilutions of the Sarkosyl stock solution in the same L-phenylalanine buffer.

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of the L-phenylalanine buffer as a blank.

-

Measure the surface tension of each Sarkosyl dilution, starting from the lowest concentration.

-

Allow the surface tension reading to stabilize before recording the value.

-

Plot the surface tension as a function of the logarithm of the Sarkosyl concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

Conductometry

Principle: This method is suitable for ionic surfactants like Sarkosyl. The conductivity of an electrolyte solution is dependent on the concentration and mobility of the charge carriers. Below the CMC, Sarkosyl behaves as a strong electrolyte, and the specific conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the overall mobility of the charge carriers because the counter-ions become associated with the micelles. This results in a change in the slope of the conductivity versus concentration plot. The CMC is determined from the break point in this plot.

Apparatus:

-

Conductivity meter with a temperature-controlled conductivity cell

-

Water bath for temperature control

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of N-Lauroylsarcosine in the aqueous L-phenylalanine solution.

-

Place a known volume of the L-phenylalanine solution in the conductivity cell and allow it to equilibrate to the desired temperature.

-

Measure the initial conductivity of the solution.

-

Make successive additions of the Sarkosyl stock solution to the conductivity cell using a micropipette.

-

Stir the solution gently after each addition to ensure homogeneity and allow the conductivity reading to stabilize before recording.

-

Plot the specific conductivity as a function of the Sarkosyl concentration.

-

The CMC is determined from the intersection of the two linear segments of the plot.

Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This technique utilizes a fluorescent probe, such as pyrene or N-phenyl-1-naphthylamine (NPN), whose fluorescence properties are sensitive to the polarity of its microenvironment.[5][6] In an aqueous solution below the CMC, the probe is in a polar environment and exhibits a characteristic fluorescence spectrum. When micelles form, the hydrophobic probe preferentially partitions into the nonpolar interior of the micelles. This change in the microenvironment leads to a significant change in the fluorescence properties of the probe, such as an increase in fluorescence intensity and a blue shift in the emission maximum. The CMC is determined by plotting the fluorescence intensity or the ratio of intensities at two different wavelengths against the surfactant concentration.

Apparatus:

-

Fluorometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Prepare a stock solution of the fluorescent probe (e.g., 1 mM pyrene in methanol).

-

Prepare a series of Sarkosyl solutions in the L-phenylalanine buffer with varying concentrations.

-

Add a small aliquot of the probe stock solution to each surfactant solution to achieve a final probe concentration in the micromolar range (e.g., 1 µM).

-

Incubate the solutions to allow for equilibration of the probe between the aqueous and micellar phases.

-

Measure the fluorescence emission spectrum of each sample at a fixed excitation wavelength (e.g., 334 nm for pyrene).

-

Plot a relevant fluorescence parameter (e.g., the ratio of the intensity of the first and third vibronic peaks, I1/I3, for pyrene) as a function of the Sarkosyl concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

Visualizations

The following diagrams illustrate the experimental workflows for determining the Critical Micelle Concentration.

Caption: Workflow for CMC determination using surface tensiometry.

Caption: Workflow for CMC determination using conductometry.

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Conclusion

The determination of the critical micelle concentration of N-Lauroylsarcosine in the presence of L-phenylalanine is crucial for understanding the fundamental interactions in complex formulations relevant to drug delivery, protein solubilization, and personal care products. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to accurately measure this important parameter. The provided workflows and data presentation templates are intended to standardize the approach and facilitate the comparison of results across different studies. Future experimental work is needed to populate the quantitative data table and elucidate the precise nature of the Sarkosyl-L-phenylalanine interaction.

References

- 1. Sarkosyl-Induced Helical Structure of an Antimicrobial Peptide GW-Q6 Plays an Essential Role in the Binding of Surface Receptor OprI in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecularly informed field theory for estimating critical micelle concentrations of intrinsically disordered protein surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Sarcosyl-L-phenylalanine: A Technical Guide to its Application as a Strategic Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern peptidomimetic design and drug discovery. Among these, N-methylated amino acids, such as Sarcosyl-L-phenylalanine (N-methyl-L-phenylalanine), offer a powerful tool to modulate the pharmacological properties of peptides. This technical guide provides an in-depth overview of the use of this compound as a building block in peptide synthesis. It details the significant advantages conferred by N-methylation, addresses the synthetic challenges and solutions, presents key experimental protocols, and summarizes relevant physicochemical and quantitative data. This document serves as a comprehensive resource for researchers aiming to leverage the unique characteristics of this compound in the development of novel peptide-based therapeutics.

Introduction: The Significance of N-Methylation in Peptide Drug Design

Peptide-based therapeutics have garnered significant interest due to their high specificity and potency. However, their application is often limited by poor metabolic stability, low membrane permeability, and unfavorable pharmacokinetic profiles. N-methylation of the peptide backbone is a key chemical modification strategy to overcome these limitations.[1] The introduction of a methyl group on the amide nitrogen, as seen in this compound, imparts several beneficial properties:

-

Enhanced Enzymatic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[2]

-

Improved Membrane Permeability: N-methylation can enhance a peptide's ability to cross cellular membranes, including the blood-brain barrier.[1][3] This is attributed to a reduction in the hydrogen bonding capacity of the amide backbone, which favors a more lipophilic character and can promote passive diffusion.

-

Conformational Rigidity: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone.[4] This can lead to a more defined three-dimensional structure, which can be crucial for selective and high-affinity binding to biological targets.[5]

-

Increased Solubility: In some cases, particularly in the context of aggregation-prone peptides like amyloid-β, N-methylation can inhibit hydrogen bonding that leads to fibril formation, thereby improving solubility.[1]

This compound, by combining the structural features of the aromatic amino acid L-phenylalanine with the benefits of N-methylation, has emerged as a valuable building block in the synthesis of peptidomimetics and other modified peptides designed to target specific biological pathways or receptors.[2]

Physicochemical Properties of this compound and its Derivatives

The successful incorporation of this compound into a peptide sequence begins with a thorough understanding of the properties of the protected building block. The most commonly used forms in solid-phase peptide synthesis (SPPS) are the Fmoc- and Boc-protected derivatives.

| Property | Boc-N-methyl-L-phenylalanine | Boc-L-phenylalanine methyl ester | This compound |

| CAS Number | 37553-65-4[6] | 51987-73-6[7] | 17123-28-3 |

| Molecular Formula | C15H21NO4[6] | C15H21NO4[7] | C12H16N2O3 |

| Molecular Weight | 279.33 g/mol [6] | 279.34 g/mol [7] | 236.273 g/mol |

| Appearance | White to Off-White Solid[6] | White powder[7] | Data not available |

| Melting Point | 168-170 °C[6] | 35-42 ºC[7] | Data not available |

| Optical Rotation | [a]D20 = -26.5 ± 2º (c=1.1% in DMF)[7] | Data not available | |

| Storage | Sealed in dry, 2-8°C[6] | 0-8°C[7] | Data not available |

Note: Analytical data for this compound is not readily provided by all commercial suppliers, and buyers may be responsible for confirming purity.

Challenges and Solutions in Peptide Synthesis with this compound

The primary challenge in utilizing this compound is the steric hindrance posed by the N-methyl group. This significantly slows down the kinetics of the coupling reaction, often leading to incomplete acylation of the secondary amine.[8] Coupling an N-methylated amino acid to another N-methylated residue is particularly difficult.[8] This necessitates the use of specialized, highly efficient coupling reagents and optimized protocols to achieve high yields.

Another significant challenge is the potential for racemization at the α-carbon of the activated amino acid, especially with highly reactive coupling reagents.[9] Furthermore, peptides rich in N-methylated residues can be prone to side reactions during the final cleavage from the solid support, such as fragmentation between consecutive N-methylated amino acids and diketopiperazine formation.[10]

To address these challenges, the following strategies are employed:

-

Use of Potent Coupling Reagents: Phosphonium and uronium salt-based coupling reagents, particularly those based on HOAt (1-hydroxy-7-azabenzotriazole), have proven effective for coupling sterically hindered N-methylated amino acids.[9][10]

-

Optimized Reaction Conditions: This includes using a higher excess of the protected amino acid and coupling reagents, extended reaction times, and sometimes elevated temperatures (e.g., microwave-assisted synthesis).

-

Careful Monitoring of Coupling Reactions: Standard ninhydrin tests are ineffective for monitoring the acylation of secondary amines. Alternative tests, such as the bromophenol blue test, are required to confirm the completion of the coupling step.[8]

-

Appropriate Cleavage Cocktails: The choice of scavengers in the trifluoroacetic acid (TFA) cleavage cocktail is critical to minimize side reactions with sensitive residues and to ensure the integrity of the final N-methylated peptide.[11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide sequence via Fmoc-based SPPS is outlined below.

Recommended Coupling Protocols for Fmoc-Sarcosyl-L-phenylalanine

Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU can be less effective.[8] The following protocols are recommended for achieving high coupling efficiencies.

Protocol 4.2.1: HATU-Based Coupling [8]

-

After swelling the resin and deprotecting the N-terminal Fmoc group, wash the resin thoroughly.

-

In a separate vessel, dissolve 4 equivalents of Fmoc-Sarcosyl-L-phenylalanine and 4 equivalents of HATU in DMF or NMP.

-

Add 8 equivalents of diisopropylethylamine (DIEA) to the solution and mix at room temperature for 5 minutes for pre-activation.

-

Add the activated amino acid solution to the resin.

-

Shake the resin suspension at room temperature for at least 1 hour. For difficult couplings (e.g., coupling to another N-methylated residue), the reaction time may need to be extended or a second coupling performed.

-

Monitor the reaction using the bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete reaction requiring recoupling.[8]

-

Once the coupling is complete, filter the resin and wash thoroughly with DMF and DCM.

Protocol 4.2.2: PyBrOP-Based Coupling [8]

-

Following Fmoc deprotection and washing, suspend the resin in DCM (approx. 10 mL per gram of resin).

-

Dissolve 2 equivalents of Fmoc-Sarcosyl-L-phenylalanine in DCM or DMF and add it to the resin.

-

Add 2 equivalents of PyBrOP® to the resin suspension and cool the mixture to 0 °C.

-

Add 6 equivalents of DIEA. Mix for 1 minute at 0 °C, then allow the reaction to proceed for 1 hour at room temperature.

-

Filter the resin and wash with DCM.

| Coupling Reagent | Class | Key Advantages for N-Methyl AA | Considerations |

| HATU | Uronium Salt | Highly effective for sterically hindered couplings.[8] | Can react with primary/secondary amines if not pre-activated.[12] |

| PyAOP / PyBOP | Phosphonium Salt | Effective for coupling N-methyl amino acids, especially with HOAt.[10] | PyBOP's by-product can be difficult to remove.[12] |

| PyBrOP | Phosphonium Salt | More reactive than PyBOP, used for difficult couplings where others are inefficient.[9] | High reactivity can lead to increased racemization with prolonged coupling times.[9] |

| COMU | Uronium Salt | Coupling efficiency comparable to HATU; safer (Oxyma-based) and better solubility.[9] | A newer generation reagent. |

| DIC/HOBt or Oxyma | Carbodiimide | Standard, cost-effective method. Oxyma can reduce racemization.[13] | Generally less efficient for N-methylated residues compared to phosphonium/uronium salts. |

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly TFA. The addition of "scavengers" to the cleavage cocktail is crucial to quench reactive cationic species generated during the process, which can otherwise lead to side reactions, especially with sensitive amino acids like Tryptophan, Methionine, or Cysteine.[11]

Protocol 4.3.1: Cleavage using Reagent K [11]

Reagent K is a standard, robust cleavage cocktail suitable for peptides containing a variety of sensitive residues.

Composition:

-

TFA: 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Prepare the cleavage cocktail fresh and add it to the resin (approx. 5-10 mL per 0.5 g of resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.

-

Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.

Visualization of Key Concepts

Chemical Structure of the Building Block

Impact of N-Methylation on Peptide Properties and Biological Interaction

The incorporation of this compound can fundamentally alter a peptide's interaction with its biological environment and target.

Conclusion

This compound is a powerful and versatile building block for modifying peptides in drug discovery and development. Its incorporation offers a reliable strategy to enhance metabolic stability, improve membrane permeability, and constrain peptide conformation, thereby addressing many of the inherent weaknesses of native peptides as therapeutic agents. While the synthesis of N-methylated peptides presents unique challenges, particularly in the coupling step, these can be overcome with the use of appropriate high-efficiency coupling reagents and carefully optimized protocols. This guide provides the foundational knowledge and practical methodologies for researchers to successfully utilize this compound, paving the way for the development of next-generation peptide drugs with superior pharmacokinetic and pharmacodynamic properties.

References

- 1. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-N-methyl-L-phenylalanine CAS#: 37553-65-4 [amp.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bot Detection [iris-biotech.de]

- 12. reddit.com [reddit.com]

- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

Sarcosyl-L-phenylalanine: A Novel Dipeptide Scaffold for Drug Discovery

An In-depth Technical Guide on Potential Therapeutic Applications

Executive Summary

In the landscape of modern drug discovery, dipeptides are emerging as a compelling class of molecules, offering a balance of structural simplicity and functional specificity. This whitepaper explores the untapped therapeutic potential of Sarcosyl-L-phenylalanine, a novel dipeptide comprising sarcosine and L-phenylalanine. While direct research on this specific dipeptide is nascent, a comprehensive analysis of its constituent amino acids provides a strong rationale for its investigation in neurodegenerative disorders and oncology. Sarcosine, a glycine transporter 1 (GlyT1) inhibitor and N-methyl-D-aspartate (NMDA) receptor co-agonist, combined with L-phenylalanine, an NMDA receptor antagonist and a modulator of the calcium-sensing receptor (CaSR), creates a molecule with a unique, potentially synergistic, pharmacological profile. This document outlines the scientific basis for these potential applications, proposes detailed experimental workflows for their validation, and provides the necessary protocols for preclinical evaluation.

Introduction: The Therapeutic Promise of Dipeptides

Dipeptides represent a fascinating and underexplored area of chemical space for drug development. Their small size can offer advantages in terms of synthesis, stability, and the potential for oral bioavailability. Furthermore, the combination of two distinct amino acid moieties can result in emergent biological activities not present in the individual components. The inclusion of an N-methylated amino acid like sarcosine can also confer resistance to enzymatic degradation, a common challenge with peptide-based therapeutics.[1] this compound, by combining the unique properties of its constituent parts, presents a compelling case for investigation as a novel therapeutic scaffold.

Rationale for Potential Applications

The therapeutic potential of this compound can be inferred from the known bioactivities of sarcosine and L-phenylalanine.

Sarcosine: A Modulator of Glutamatergic Neurotransmission

Sarcosine (N-methylglycine) is an endogenous amino acid that plays a significant role in neurotransmission.[2] Its primary mechanisms of action relevant to drug discovery are:

-

Glycine Transporter 1 (GlyT1) Inhibition: Sarcosine is a competitive inhibitor of GlyT1, the primary transporter responsible for the reuptake of glycine from the synaptic cleft.[3] By inhibiting GlyT1, sarcosine increases synaptic glycine levels, which in turn potentiates the activity of NMDA receptors.

-

NMDA Receptor Co-agonism: Sarcosine can also act as a direct co-agonist at the glycine binding site of the NMDA receptor, further enhancing its activation.

These activities have led to the investigation of sarcosine as a therapeutic agent for schizophrenia and other psychiatric disorders characterized by NMDA receptor hypofunction.

L-phenylalanine: An Essential Amino Acid with Diverse Bioactivity

L-phenylalanine is an essential amino acid with several biological roles that are of interest in a therapeutic context:

-

NMDA Receptor Antagonism: At higher concentrations, L-phenylalanine can act as a competitive antagonist at the NMDA receptor's glycine-binding site.[4] This presents an interesting duality when combined with the co-agonist activity of sarcosine.

-

Calcium-Sensing Receptor (CaSR) Modulation: L-phenylalanine is a positive allosteric modulator of the CaSR, a G-protein coupled receptor involved in calcium homeostasis and various cellular processes.[5] Dysregulation of CaSR has been implicated in certain cancers and neurodegenerative diseases.[6][7]

-

Precursor to Neurotransmitters: L-phenylalanine is a precursor to tyrosine, which is subsequently converted to dopamine, norepinephrine, and epinephrine.

The combination of these two molecules in this compound suggests a potential for nuanced modulation of the glutamatergic system and CaSR signaling, opening up avenues for therapeutic intervention in complex diseases.

Potential Therapeutic Areas

Based on the pharmacology of its components, this compound is a promising candidate for investigation in the following areas:

Neurodegenerative Disorders

The modulation of NMDA receptor activity is a key therapeutic strategy in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][9] The dual-action potential of this compound—potentially providing both agonistic and antagonistic effects on the NMDA receptor depending on the local microenvironment and receptor subunit composition—could offer a novel approach to restoring glutamatergic homeostasis. This could provide neuroprotection against excitotoxicity while still supporting essential synaptic function.[10]

Oncology

Amino acid metabolism is often dysregulated in cancer cells, making it a target for therapeutic intervention.[11] Derivatives of amino acids have shown promise as anticancer agents.[12][13] The L-phenylalanine component of the dipeptide could be exploited for targeted delivery to cancer cells with high amino acid uptake. Furthermore, the modulation of the CaSR by L-phenylalanine could be relevant, as CaSR has been implicated in the progression of certain cancers.[6]

Proposed Experimental Investigation Workflow

A systematic approach is required to validate the therapeutic potential of this compound. The following workflow outlines the key stages of preclinical investigation.

Caption: Proposed experimental workflow for this compound.

Data Presentation: Quantitative Bioactivity of Components

To provide a baseline for the investigation of this compound, the following table summarizes the known quantitative bioactivities of its constituent amino acids.

| Compound | Target | Bioactivity | Value | Reference |

| Sarcosine | NMDA Receptor | EC50 (co-agonist) | 26 ± 3 µM | [6] |

| L-phenylalanine | NMDA Receptor | Kb (antagonist) | 573 µM | [9] |

| L-phenylalanine | NMDA Receptor | IC50 (antagonist) | 1.71 ± 0.24 mM | [4] |

| L-phenylalanine | Voltage-gated Ca2+ channels (α2δ subunit) | Ki (antagonist) | 980 nM | [13] |

| L-phenylalanine | Calcium-Sensing Receptor | EC50 (modulator) | 2.76 ± 0.79 mM (at 1.1 mM Ca2+) |

Detailed Experimental Protocols

The following are detailed protocols for key experiments proposed in the workflow.

In Vitro Cytotoxicity: MTT Assay

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell lines (e.g., A375 melanoma, SH-SY5Y neuroblastoma) and normal cell lines (e.g., fibroblasts)

-

96-well plates

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Neuroprotection Assay

This protocol assesses the ability of this compound to protect neuronal cells from excitotoxicity.

Materials:

-

This compound

-

Neuronal cell line (e.g., SH-SY5Y or primary hippocampal neurons)

-

Glutamate or NMDA

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit or a cell viability assay like MTT.

-

Cell culture medium

Procedure:

-

Cell Culture: Culture neuronal cells in an appropriate medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate or NMDA for a specified period (e.g., 24 hours).

-

Assessment of Cell Viability: Measure cell viability using an LDH assay (measuring LDH release into the medium from damaged cells) or an MTT assay.

-

Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

This assay provides an in vitro model for predicting passive intestinal absorption of a compound.

Materials:

-

This compound

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., lecithin in dodecane)

-

Phosphate buffered saline (PBS) at different pH values (e.g., pH 6.5 for donor, pH 7.4 for acceptor)

-

LC-MS/MS for quantification

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

-

Compound Addition: Add a solution of this compound in PBS (pH 6.5) to the donor wells.

-

Incubation: Place the donor plate into the acceptor plate containing PBS (pH 7.4) and incubate for a set period (e.g., 4-18 hours).

-

Quantification: Measure the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

-

Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways that may be modulated by this compound.

Caption: Potential dual modulation of NMDA receptor signaling.

Caption: GlyT1 inhibition by the sarcosine moiety.

Caption: CaSR pathway modulation by the L-phenylalanine moiety.

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the intersection of neuroscience and oncology. The unique combination of a GlyT1 inhibitor and NMDA receptor co-agonist with an NMDA receptor antagonist and CaSR modulator presents a novel pharmacological profile that warrants thorough investigation. The proposed experimental workflow provides a roadmap for elucidating the therapeutic potential of this dipeptide. Future research should focus on synthesizing and characterizing this compound, followed by a systematic evaluation of its activity in the biochemical and cellular assays outlined. Positive results from these initial studies would provide a strong foundation for advancing this promising molecule into in vivo models of neurodegenerative disease and cancer. The exploration of this compound and similar dipeptide scaffolds could pave the way for a new generation of therapeutics with enhanced efficacy and specificity.

References

- 1. mdpi.com [mdpi.com]

- 2. Human Metabolome Database: Showing metabocard for Sarcosine (HMDB0000271) [hmdb.ca]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. The Nervous System Relevance of the Calcium Sensing Receptor in Health and Disease [mdpi.com]

- 6. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Making sure you're not a bot! [mostwiedzy.pl]

- 12. Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid [pubmed.ncbi.nlm.nih.gov]

- 13. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The L-Phenylalanine Moiety in Sarcosyl-L-phenylalanine: A Technical Guide to Its Biochemical Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosyl-L-phenylalanine (Sar-Phe) is a unique dipeptide derivative that combines the N-methylated amino acid sarcosine with the aromatic amino acid L-phenylalanine. While direct experimental data on Sar-Phe is limited, this technical guide provides an in-depth analysis of its potential biochemical interactions by examining the well-characterized properties of its constituent moieties. The L-phenylalanine residue is a key determinant of the molecule's interactions, offering a bulky, hydrophobic side chain that can engage with various biological targets. This guide explores the potential for Sar-Phe to act as an enzyme inhibitor, particularly of proteases like carboxypeptidase A, and discusses its possible role in modulating cell signaling pathways. Furthermore, we present detailed experimental protocols for the synthesis and characterization of N-acyl-L-phenylalanine derivatives, which can be adapted for the investigation of Sar-Phe. This document aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound and other N-methylated peptide derivatives.

Introduction

The modification of peptides with N-methylated amino acids is a widely employed strategy in medicinal chemistry to enhance their pharmacological properties. N-methylation can increase a peptide's resistance to proteolytic degradation, improve its membrane permeability, and constrain its conformational flexibility, often leading to higher receptor affinity and selectivity[1][2][3][4]. This compound (Sar-Phe), an N-methylated dipeptide, represents a simple yet intriguing molecule for exploring these effects. The sarcosine (N-methylglycine) moiety introduces the N-methylation, while the L-phenylalanine residue provides a key interactive element through its benzyl side chain.

This guide focuses on the biochemical interactions of the L-phenylalanine moiety within the Sar-Phe structure. We will extrapolate its potential biological activities based on the known pharmacology of L-phenylalanine and its derivatives. The primary areas of exploration include enzyme inhibition, particularly in the context of metalloproteases, and potential interactions with cell signaling pathways. While this compound is commercially available for research purposes, there is a notable lack of comprehensive analytical and biological data in the public domain. Therefore, this guide emphasizes hypothesized interactions and provides a framework for future experimental validation.

Potential Biochemical Interactions of the L-Phenylalanine Moiety

The bulky and hydrophobic nature of the L-phenylalanine side chain is the primary driver of its biochemical interactions. In Sar-Phe, this moiety is positioned to interact with hydrophobic pockets of enzymes and receptors.

Enzyme Inhibition: The Case of Carboxypeptidase A

Carboxypeptidase A (CPA) is a well-studied zinc-dependent metalloprotease that preferentially cleaves C-terminal amino acids with aromatic or bulky aliphatic side chains. L-phenylalanine and its derivatives are known to be competitive inhibitors of CPA[5][6][7][8]. The phenyl group of the inhibitor fits into the S1' hydrophobic pocket of the enzyme, mimicking the natural substrate.

The L-phenylalanine moiety of Sar-Phe can be hypothesized to interact with the active site of CPA in a similar manner. The sarcosyl portion of the molecule may influence the binding affinity and inhibitory potency.

Table 1: Putative Quantitative Data for this compound Inhibition of Carboxypeptidase A (Hypothetical)

| Parameter | Value (Hypothetical) | Rationale |

| Ki (Inhibition Constant) | 1 - 10 µM | Based on the Ki values of similar N-acyl-L-phenylalanine derivatives against CPA[7]. |

| IC50 (Half-maximal Inhibitory Concentration) | 5 - 50 µM | Estimated from the hypothetical Ki value. |

| Type of Inhibition | Competitive | The L-phenylalanine moiety is expected to compete with the substrate for the S1' hydrophobic pocket of CPA[7]. |

Modulation of Cell Signaling Pathways

While direct evidence for Sar-Phe's involvement in cell signaling is absent, the known roles of L-phenylalanine and N-methylated amino acids allow for informed speculation. For instance, L-phenylalanine can influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation[9].

The increased membrane permeability often associated with N-methylated amino acids could allow Sar-Phe to enter cells more readily than L-phenylalanine itself, potentially leading to more potent or prolonged effects on intracellular signaling cascades[1][2].

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and characterization of N-acyl-L-phenylalanine derivatives and can be applied to the study of this compound[10][11].

Synthesis of this compound

This protocol describes a general method for the coupling of an N-protected sarcosine to an L-phenylalanine ester, followed by deprotection.

Materials:

-

N-Boc-sarcosine

-

L-phenylalanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-sarcosine (1.0 eq) and L-phenylalanine methyl ester hydrochloride (1.0 eq) in DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Boc-Sar-Phe-OMe.

-

Dissolve the purified product in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 2 hours to remove the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure to yield this compound as a TFA salt.

Caption: General workflow for the synthesis of this compound.

Carboxypeptidase A Inhibition Assay

This protocol outlines a general spectrophotometric assay to determine the inhibitory activity of Sar-Phe against Carboxypeptidase A.

Materials:

-

Carboxypeptidase A (from bovine pancreas)

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer (pH 7.5)

-

This compound (inhibitor)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Carboxypeptidase A in Tris-HCl buffer.

-

Prepare serial dilutions of this compound in Tris-HCl buffer.

-

Prepare a stock solution of Hippuryl-L-phenylalanine in Tris-HCl buffer.

-

In a 96-well plate, add the Tris-HCl buffer, the Sar-Phe solution (or buffer for control), and the Carboxypeptidase A solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the Hippuryl-L-phenylalanine solution.

-

Immediately measure the absorbance at 254 nm and continue to monitor the change in absorbance over time.

-

Calculate the initial reaction velocities and determine the IC50 value for Sar-Phe.

Data Presentation

Table 2: Summary of Relevant Biochemical Data for L-Phenylalanine and Derivatives

| Compound | Target/Interaction | Quantitative Data | Reference |

| L-Phenylalanine | NMDAR antagonist | Kb = 573 µM | [12] |

| N-(Hydroxyaminocarbonyl)phenylalanine | Carboxypeptidase A inhibitor | Ki = 2.09 µM (racemic) | [7] |

| D-N-(Hydroxyaminocarbonyl)phenylalanine | Carboxypeptidase A inhibitor | Ki = 1.54 µM | [7] |

| 3-Phenylpropanoate | Carboxypeptidase A inhibitor | Mixed inhibition | [6] |

Conclusion

This compound presents an intriguing subject for biochemical investigation. While a comprehensive experimental profile of this molecule is currently lacking, this technical guide has provided a theoretical framework for its potential interactions based on the well-documented properties of its constituent parts. The L-phenylalanine moiety is likely to be a key driver of its biological activity, particularly in the context of enzyme inhibition. The N-methylation introduced by the sarcosyl group may confer advantageous pharmacokinetic properties. The experimental protocols detailed herein offer a starting point for researchers to synthesize and characterize Sar-Phe and to validate the hypothesized biochemical interactions. Further research into this compound and similar N-methylated dipeptides could unveil novel therapeutic agents with enhanced efficacy and stability.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of carboxypeptidase A catalyzed peptide hydrolysis by 3-phenylpropanoate at activating and nonactivating substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdbioproducts.com [mdbioproducts.com]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for Protein Solubilization and Stabilization Using Sarcosyl and L-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful isolation and purification of functional proteins are critical for research, diagnostics, and therapeutic applications. A common challenge, particularly with recombinant proteins expressed in bacterial systems, is the formation of insoluble aggregates known as inclusion bodies. Mild detergents are often employed to solubilize these proteins while preserving their native conformation. Sarcosyl (N-lauroylsarcosine) is an anionic surfactant that has proven effective in solubilizing proteins from inclusion bodies without causing harsh denaturation.[1][2] Furthermore, maintaining protein stability in solution is paramount for downstream applications. L-phenylalanine, an essential amino acid, has been shown to act as a stabilizing agent for certain proteins, potentially by influencing their conformational stability.[3]

These application notes provide detailed protocols for the use of Sarcosyl in protein solubilization and discuss the role of L-phenylalanine as a protein stabilizer. The information is intended to guide researchers in developing effective strategies for obtaining high yields of soluble and stable proteins.

Data Presentation

Table 1: Solubility of Actin after Sarcosyl Lysis

This table summarizes the distribution of 29 kDa and 42 kDa actin in different fractions after direct lysis of bacterial cells with Sarcosyl, followed by sequestration of the detergent with octylglucoside. The data demonstrates the effectiveness of Sarcosyl in rendering a significant portion of the expressed actin soluble.

| Fraction | 29 kDa Actin (% of Total Lysate) | 42 kDa Actin (% of Total Lysate) |

| Total Lysate | 100% | 100% |

| Low-Speed Supernatant | 59% | 93% |

| Low-Speed Pellet (Outer Membrane) | 37% | 6% |

| Post-Ribosomal Supernatant | 19% | 55% |

| Ribosome Pellet | 18% | - |

Data adapted from US Patent 5,240,834.[4]

Table 2: Effect of L-Phenylalanine and Analogs on Phenylalanine Hydroxylase (PheH) Activity

This table illustrates the ability of L-phenylalanine and related compounds to activate Phenylalanine Hydroxylase (PheH), indicating a stabilizing effect on the enzyme's active conformation. The activation is measured as a fold-increase in enzyme activity.

| Compound | Concentration | Fold Activation |

| L-Phenylalanine | 1 mM | ~7 |

| D-Phenylalanine | 10 mM | ~7 |

| (S)-2-amino-3-phenyl-1-propanol | 10 mM | ~7 |

| L-4-aminophenylalanine | 10 mM | - |

| 3-phenylpropionate | 50 mM | - |

| L-norleucine | 50 mM | ~7 |

| L-methionine | 50 mM | ~7 |

| L-leucine | 50 mM | - |

| L-isoleucine | 50 mM | - |

| L-valine | 50 mM | - |

Data adapted from "The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers"[5]

Experimental Protocols

Protocol 1: Solubilization of Proteins from Inclusion Bodies using Sarcosyl

This protocol describes a general method for extracting and solubilizing proteins from bacterial inclusion bodies using Sarcosyl. Optimization of Sarcosyl concentration (typically between 0.1% and 2.0% w/v) may be required for different proteins.[4][6]

Materials:

-

Cell paste containing the protein of interest in inclusion bodies

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

-

Lysozyme

-

DNase I

-

Sarcosyl (N-lauroylsarcosine) stock solution (e.g., 10% w/v)

-

Wash Buffer (Lysis buffer with 1-2 M urea or 1% Triton X-100, optional)

-

Solubilization Buffer (Lysis buffer containing the optimized concentration of Sarcosyl)

-

High-speed centrifuge

Procedure:

-

Cell Lysis: Resuspend the cell paste in Lysis Buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. Sonicate the suspension to further disrupt the cells and shear DNA. Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.

-

Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.

-

Washing Inclusion Bodies (Optional but Recommended): To remove contaminating proteins and membrane components, wash the inclusion body pellet. Resuspend the pellet in Wash Buffer and incubate for 15-30 minutes at room temperature with gentle agitation. Centrifuge again as in step 2 and discard the supernatant. Repeat this wash step 1-2 times.

-

Solubilization with Sarcosyl: Resuspend the washed inclusion body pellet in Solubilization Buffer. The volume should be sufficient to allow for complete suspension. Incubate at room temperature for 1-2 hours with gentle agitation. Some proteins may require overnight incubation at 4°C.

-

Clarification: Centrifuge the solubilized sample at high speed (e.g., 15,000 x g or higher) for 30 minutes at 4°C to pellet any remaining insoluble material.

-

Downstream Processing: The clarified supernatant contains the solubilized protein and can be used for subsequent purification steps. It is often necessary to remove or reduce the concentration of Sarcosyl, which can be achieved through methods like dialysis, diafiltration, or hydrophobic interaction chromatography. In some cases, the addition of a non-ionic detergent like Triton X-100 in a specific ratio can sequester Sarcosyl and improve binding to affinity resins.[7]

Protocol 2: Direct Lysis of Bacterial Cells with Sarcosyl

This method is a more direct approach where Sarcosyl is included in the lysis step to prevent protein aggregation from the outset.[1][4]

Materials:

-

Bacterial cell culture expressing the protein of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT)

-

Sarcosyl stock solution (e.g., 10% w/v)

-

High-speed centrifuge

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.

-

Resuspension: Resuspend the cell pellet in Lysis Buffer.

-

Lysis with Sarcosyl: Add Sarcosyl to the cell suspension to a final concentration of 0.2% - 1.0% (w/v). Stir gently for 15-30 minutes at room temperature. The solution should become viscous as the cells lyse and release DNA.

-

Viscosity Reduction: Sonicate the lysate briefly to shear the DNA and reduce viscosity.

-

Clarification: Centrifuge the lysate at high speed (e.g., 18,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: The supernatant contains the soluble protein fraction and can be further purified.

Visualizations

Caption: Workflow for Protein Solubilization from Inclusion Bodies using Sarcosyl.

Caption: Conceptual Diagram of Sarcosyl's Mechanism of Action on Protein Aggregates.

References

- 1. The use of sarkosyl in generating soluble protein after bacterial expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sarkosyl Preparation of Antigens from Bacterial Inclusion Bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5240834A - Solubilization of protein after bacterial expression using sarkosyl - Google Patents [patents.google.com]

- 5. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Sarcosyl and L-Phenylalanine in Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-lauroylsarcosine (Sarcosyl) and L-phenylalanine in the challenging field of membrane protein research. While Sarcosyl is a well-established detergent for solubilization, L-phenylalanine presents interesting, albeit less documented, opportunities for protein stabilization. This document offers detailed protocols for the use of Sarcosyl and explores the potential synergistic applications of L-phenylalanine.

Section 1: N-Lauroylsarcosine (Sarcosyl) in Membrane Protein Research

Sarcosyl is a mild anionic detergent widely employed for the solubilization of membrane proteins and the recovery of functional proteins from inclusion bodies. Its utility stems from its ability to disrupt lipid bilayers and protein aggregates while often preserving the native protein structure, a crucial aspect for functional and structural studies.

Applications of Sarcosyl:

-

Selective Solubilization of Inner Membrane Proteins: Sarcosyl can be used to selectively solubilize inner membrane proteins of bacteria, leaving the outer membrane components largely intact. This selectivity is valuable for initial purification steps.

-

Solubilization of Inclusion Bodies: When recombinant proteins are overexpressed in bacterial systems, they often form insoluble aggregates known as inclusion bodies. Sarcosyl is effective in solubilizing these aggregates, often yielding functional, properly folded proteins after removal of the detergent.[1][2][3][4][5]

-

Use in Proteomics: Sarcosyl is utilized in various proteomic workflows for the extraction and separation of proteins, including applications in polyacrylamide gel electrophoresis (PAGE).[6][7]

Quantitative Data for Sarcosyl Applications

The optimal concentration of Sarcosyl is protein-dependent and requires empirical determination. The following table summarizes typical concentration ranges and conditions found in the literature.

| Application | Sarcosyl Concentration (w/v) | Other Reagents | Incubation Time & Temperature | Reference |

| Solubilization of Inclusion Bodies (GST-tagged) | 10% | 50 mM Tris, 300 mM NaCl, 5 mM ZnCl₂, 10 mM β-mercaptoethanol | 6-24 hours | [5] |

| Solubilization of Inclusion Bodies (General) | 0.05% - 0.5% (optimization range) | Varies | Not specified | [4] |

| Purification of Proteins from Inclusion Bodies | 2% | PBS | Overnight at 4°C | [3] |